molecular formula C17H16N2OS2 B2646410 N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-02-6

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2646410
CAS No.: 895461-02-6
M. Wt: 328.45
InChI Key: FYMRSASOXVKMSM-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . It has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .

Scientific Research Applications

Psychotropic, Anti-Inflammatory, and Cytotoxicity Applications

N-(benzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide derivatives have demonstrated significant psychotropic, anti-inflammatory, and cytotoxic effects in scientific research. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some derivatives also possess antimicrobial action, highlighting their potential in multiple therapeutic areas (Zablotskaya et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives, like this compound, have been studied for their corrosion inhibiting effects against steel in acidic environments. These inhibitors show enhanced stability and higher efficiency compared to other benzothiazole family inhibitors, offering potential applications in metal protection and preservation (Hu et al., 2016).

MMP Inhibitors in Tissue Damage

Derivatives combining benzisothiazole and 4-thiazolidinone, which include benzothiazole components, have been synthesized and evaluated for their effectiveness in affecting inflammatory/oxidative processes. These compounds have shown appreciable anti-inflammatory and potential wound healing effects, with some derivatives able to inhibit matrix metalloproteinases (MMPs) at the nanomolar level (Incerti et al., 2018).

Antimicrobial and Cytotoxic Activities

Research on N-(naphthalen-1-yl)propanamide derivatives, including those with benzothiazole components, has revealed notable antimicrobial activities against various bacteria and fungi species. Some compounds in this category have demonstrated antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at potency levels close to chloramphenicol (Evren et al., 2020).

Luminescent Properties in Organic Materials

Benzothiazole derivatives have been investigated for their luminescent properties, which are useful in the development of organic materials, including white-light emitting devices. The unique emission properties of these compounds make them suitable for applications in optical materials and devices (Lu et al., 2017).

Immunomodulating Activity

Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which include benzothiazole derivatives, have shown immunomodulating activity. These compounds enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential in immunotherapy applications (Doria et al., 1991).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRSASOXVKMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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